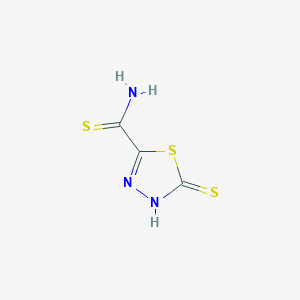

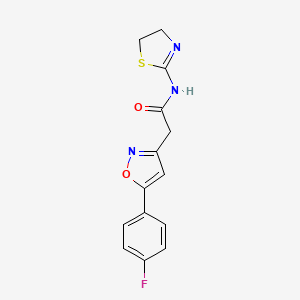

![molecular formula C18H22N6O2 B2521046 2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1206999-14-5](/img/structure/B2521046.png)

2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide" is a derivative of 1,2-benzisoxazole, which is a heterocyclic compound that has been the subject of various studies due to its pharmacological significance. The structure of this compound suggests that it may have interesting chemical and biological properties, as it contains multiple functional groups such as the isoxazole ring, an acetamide moiety, and substituted amino groups.

Synthesis Analysis

The synthesis of related 1,2-benzisoxazole derivatives has been explored in several studies. For instance, the catalytic reduction of 1,2-benzisoxazole-3-acetamide oxime leads to a series of transformations resulting in compounds like 2-hydroxybenzimidoylacetamide oxime and 3-amino-5-(2-hydroxyphenyl) isoxazole . Another study describes the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which serves as a precursor for the preparation of various benzoxazole derivatives . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzisoxazole derivatives can be quite complex, as evidenced by the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which revealed extended conformations and specific interplanar angles between amide groups . These structural details are crucial for understanding the molecular interactions and potential biological activities of these compounds.

Chemical Reactions Analysis

The chemical reactivity of benzisoxazole derivatives can lead to various interesting reactions. For example, the alkaline treatment of certain intermediates can yield coumarin derivatives, while acidic treatment can afford aminocoumarins . These reactions highlight the versatility of benzisoxazole compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzisoxazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of long alkyl side chains in acetamide, isoxazolidine, and isoxazoline derivatives has been shown to influence their corrosion inhibition efficiencies . Similarly, the compound may exhibit unique properties due to its specific substituents, which could be explored in further studies.

科学的研究の応用

Corrosion Inhibition

Isoxazolidine and isoxazoline derivatives, synthesized through 1,3-dipolar cycloaddition reactions, have been evaluated as corrosion inhibitors. These compounds were tested on steel in both acidic and mineral oil media, showing promising inhibition efficiencies. This indicates the potential of isoxazole derivatives in protecting materials from corrosion, which is crucial in industrial applications to extend the lifespan of metal components (Yıldırım & Cetin, 2008).

Antimicrobial Activity

A series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds showed good to moderate activity against selected bacterial and fungal strains, highlighting the role of isoxazole derivatives in developing new antimicrobial agents (Anuse et al., 2019).

Metabolic Stability

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors led to the identification of compounds with improved metabolic stability. By examining various 6,5-heterocycles as alternatives to the benzothiazole ring, researchers aimed to reduce metabolic deacetylation, a common problem that reduces the effectiveness of potential therapeutics (Stec et al., 2011).

Synthesis of Novel Heterocycles

The synthesis of innovative heterocycles incorporating thiadiazole moieties has been explored for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research demonstrates the utility of acetamide derivatives in generating new compounds with potential applications in agriculture (Fadda et al., 2017).

特性

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c1-3-19-16-11-17(23-12(2)22-16)20-8-9-21-18(25)10-14-13-6-4-5-7-15(13)26-24-14/h4-7,11H,3,8-10H2,1-2H3,(H,21,25)(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIVRUXCBSEDMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

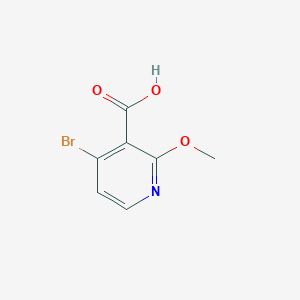

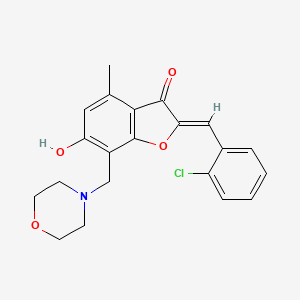

![4,7,8-Trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520963.png)

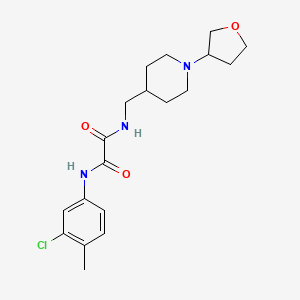

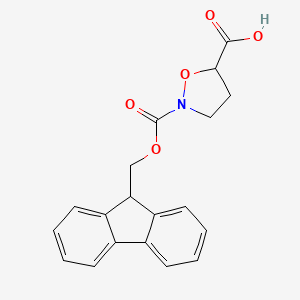

![(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2520972.png)

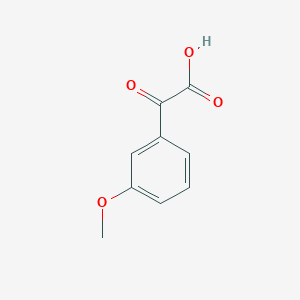

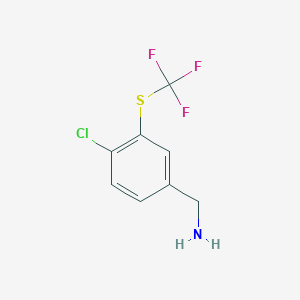

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520976.png)

![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2520978.png)

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2520979.png)

![tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2520984.png)